molecular formula C19H23FN2O4S2 B2463473 1-(4-fluorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide CAS No. 946249-75-8

1-(4-fluorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Cat. No.: B2463473
CAS No.: 946249-75-8
M. Wt: 426.52
InChI Key: CXLINKFIKZWPRE-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H23FN2O4S2 and its molecular weight is 426.52. The purity is usually 95%.
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Scientific Research Applications

Inhibition and Enzyme Activity

One of the prominent areas of research has been the study of methanesulfonyl derivatives, including compounds like 1-(4-fluorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide, in the context of enzyme inhibition and activation. For instance, methanesulfonyl fluoride is known to act as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, demonstrating the potential of sulfonyl compounds in modulating enzyme activity. Such compounds react with the enzyme to produce a methanesulfonyl enzyme derivative, indicating a possible area of application for the compound in biochemical research or therapeutic agent development (Kitz & Wilson, 1963).

Vasodilation Activity

Derivatives of tetrahydroisoquinoline, similar in structure to the compound , have been investigated for their renal vasodilatory activities. These studies have identified compounds with potent DA1 agonistic activities, highlighting the relevance of such compounds in exploring new therapeutic avenues for conditions requiring vasodilation (Anan et al., 1996).

Neurotransmitter Regulation

The regulation of neurotransmitter synthesis, such as the inhibition of phenylethanolamine N-methyltransferase (PNMT) by 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, demonstrates another significant area of application. This suggests the potential utility of the compound in neurological research or drug development targeting disorders related to neurotransmitter dysregulation (Grunewald et al., 2006).

Antimicrobial Properties

The broad antibacterial activity of similar compounds, especially in the context of systemic infections, further underlines the potential applications of this compound in antimicrobial research (Goueffon et al., 1981).

Catalysis and Chemical Synthesis

Research on the catalytic and synthetic applications of sulfone compounds, including the asymmetric addition to cyclic N-acyl-iminium ions for the creation of biorelevant structures, underscores the compound's potential in advancing synthetic organic chemistry and catalysis (Bhosale et al., 2022).

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S2/c1-2-12-28(25,26)22-11-3-4-16-7-10-18(13-19(16)22)21-27(23,24)14-15-5-8-17(20)9-6-15/h5-10,13,21H,2-4,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLINKFIKZWPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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